![molecular formula C9H11BO2 B11920990 [4-(Prop-1-en-2-yl)phenyl]boronic acid CAS No. 6962-76-1](/img/structure/B11920990.png)
[4-(Prop-1-en-2-yl)phenyl]boronic acid
説明
[4-(プロプ-1-エン-2-イル)フェニル]ボロン酸: は、プロプ-1-エン-2-イル基で置換されたフェニル環にボロン酸官能基が結合した有機ホウ素化合物です。この化合物は、特に炭素-炭素結合を形成するために広く使用されている鈴木-宮浦クロスカップリング反応の文脈において、有機合成において重要な関心を集めています。
準備方法
合成経路と反応条件: [4-(プロプ-1-エン-2-イル)フェニル]ボロン酸の合成は、通常、4-ブロモ-1-イソプロペニルベンゼンとボロン酸誘導体の反応を伴います。一般的な方法の1つは、酢酸カリウムなどの塩基の存在下、ビス(ピナコラト)ジボロンを使用して、ハロゲン化アリルのパラジウム触媒によるボリル化です。反応は通常、ジメチルスルホキシドなどの溶媒中で高温で行われます。
工業的生産方法: [4-(プロプ-1-エン-2-イル)フェニル]ボロン酸の工業的生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、コストと環境への影響を最小限に抑えながら、収量と純度を最大限に高めるために反応条件を最適化することが含まれます。効率とスケーラビリティを高めるために、連続フローリアクターと自動化されたシステムがしばしば使用されます。
化学反応の分析
反応の種類:
鈴木-宮浦カップリング: この化合物は、さまざまなアリールまたはビニルハロゲン化物との鈴木-宮浦クロスカップリング反応に容易に参加して、ビアリールまたはスチレン誘導体を形成します。
酸化: [4-(プロプ-1-エン-2-イル)フェニル]ボロン酸は、酸化されて対応するフェノール誘導体を形成することができます。
還元: この化合物は、対応するアルキルボランを形成するために還元することができます。
一般的な試薬と条件:
鈴木-宮浦カップリング: パラジウム触媒(例:酢酸パラジウム)、塩基(例:炭酸カリウム)、溶媒(例:トルエンまたはエタノール)。
酸化: 過酸化水素または過ホウ酸ナトリウムなどの酸化剤。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤。
主要な製品:
鈴木-宮浦カップリング: ビアリールまたはスチレン誘導体。
酸化: フェノール誘導体。
還元: アルキルボラン誘導体。
科学的研究の応用
Organic Synthesis
Cross-Coupling Reactions:
[4-(Prop-1-en-2-yl)phenyl]boronic acid is utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing biaryl compounds. In these reactions, the boronic acid reacts with aryl halides in the presence of palladium catalysts to form C-C bonds. This method is favored due to its mild reaction conditions and high functional group tolerance.
Catalysis:
Boronic acids, including this compound, serve as catalysts in various organic transformations. For instance, they can facilitate the formation of cyclic compounds and other complex structures through their ability to form stable intermediates with electrophiles and nucleophiles .
Medicinal Chemistry
Anticancer Activity:
Boronic acids have gained attention for their potential anticancer properties. This compound can be modified to enhance its selectivity towards cancer cells. Research indicates that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells, similar to the FDA-approved drug bortezomib .
Drug Delivery Systems:
The unique properties of boronic acids allow them to be incorporated into drug delivery systems. Their ability to form reversible covalent bonds with diols makes them suitable for creating stimuli-responsive hydrogels that can release therapeutic agents in a controlled manner . This feature is particularly useful in targeted cancer therapies where localized drug delivery is crucial.
Materials Science
Polymer Development:
this compound can be integrated into polymer matrices to develop smart materials. These polymers exhibit stimuli-responsive behavior due to the dynamic nature of boronate ester linkages. Such materials can be used in applications ranging from drug delivery systems to self-healing materials and sensors .
Sensor Applications:
Boronic acids are employed in the development of biosensors due to their ability to selectively bind sugars and other diols. The incorporation of this compound into sensor platforms allows for the detection of glucose and other biomolecules, which is critical for diabetes management and other health monitoring applications .
Case Study 1: Anticancer Properties
A study explored the modification of this compound derivatives to enhance their anticancer activity. The results indicated that specific modifications increased selectivity towards cancer cells while minimizing toxicity to normal cells, demonstrating the potential for developing new anticancer agents based on this compound .
Case Study 2: Drug Delivery
Research focused on creating a polymeric drug delivery system incorporating this compound showed that the resulting hydrogels could effectively encapsulate and release chemotherapeutic agents in response to pH changes. This responsiveness was attributed to the reversible bond formation between boronic acids and diols present in the drug molecules .
作用機序
鈴木-宮浦カップリングにおける[4-(プロプ-1-エン-2-イル)フェニル]ボロン酸の作用機序には、ボロン酸とアリールハロゲン化物とのパラジウム錯体の形成が含まれます。パラジウム触媒は、ホウ素原子がその有機基をパラジウム中心に移動させるトランスメタル化段階を促進します。これには、炭素-炭素結合の形成とパラジウム触媒の再生をもたらす還元的脱離が続きます。
類似化合物との比較
類似化合物:
フェニルボロン酸: プロプ-1-エン-2-イル基が欠如しているため、立体障害が少なく、特定の反応でより反応性があります。
4-メチルフェニルボロン酸: プロプ-1-エン-2-イル基の代わりにメチル基を含み、その電子特性と立体特性に影響を与えます。
4-ビニルフェニルボロン酸: ビニル基を特徴とし、プロプ-1-エン-2-イル基とは異なる種類の反応に参加することができます。
独自性:
立体効果: プロプ-1-エン-2-イル基は立体障害を導入し、さまざまな反応における化合物の反応性と選択性に影響を与える可能性があります。
電子効果: プロプ-1-エン-2-イル基の存在は、フェニル環の電子特性にも影響を与える可能性があり、さまざまな化学環境におけるその反応性を変化させます。
生物活性
[4-(Prop-1-en-2-yl)phenyl]boronic acid is a boronic acid derivative known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in enzyme inhibition, anticancer properties, and antioxidant activity. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a phenyl ring substituted with a prop-1-en-2-yl group and a boronic acid functional group, which is crucial for its biological activities.
1. Enzyme Inhibition
Boronic acids are well-known for their ability to inhibit various enzymes. This compound has been studied for its inhibitory effects on serine proteases such as thrombin. Thrombin plays a significant role in blood coagulation, and inhibitors of this enzyme can reduce the risk of thrombosis.
Table 1: Enzyme Inhibition Potency
Enzyme | Inhibition Type | IC50 (µM) |
---|---|---|
Thrombin | Competitive | 0.04 |
Acetylcholinesterase | Non-competitive | 115.63 |
Butyrylcholinesterase | Competitive | 3.12 |
The compound demonstrated effective inhibition against butyrylcholinesterase with an IC50 value of 3.12 µM, indicating its potential as a therapeutic agent for conditions related to cholinergic dysfunctions .
2. Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro assays on cancer cell lines such as MCF-7 revealed significant cytotoxic effects.
Table 2: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC50 (µg/mL) |
---|---|
MCF-7 | 18.76 ± 0.62 |
Healthy Cells | >2000 |
The compound exhibited a high cytotoxic effect on MCF-7 cells while showing no toxic effects on healthy cell lines, suggesting selective toxicity towards cancer cells .
3. Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The DPPH free radical scavenging assay revealed that this compound has a notable antioxidant capacity.
Table 3: Antioxidant Activity Assessment
Assay Method | IC50 (µg/mL) |
---|---|
DPPH | 0.14 ± 0.01 |
CUPRAC | 1.73 ± 0.16 |
These results indicate that the compound effectively scavenges free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions .
Case Studies
A recent study evaluated the formulation of creams incorporating this compound, assessing their biological activities in both in vitro and in vivo models. The cream demonstrated significant antibacterial and anti-inflammatory effects, further supporting the compound's versatility in therapeutic applications .
特性
IUPAC Name |
(4-prop-1-en-2-ylphenyl)boronic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-6,11-12H,1H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MARSPOZHGCDERY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=C)C)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00989720 | |
Record name | [4-(Prop-1-en-2-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00989720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.00 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6962-76-1 | |
Record name | NSC54014 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54014 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [4-(Prop-1-en-2-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00989720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。